3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that features a unique structure combining an oxazole ring, a pyrazole ring, and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as hydroximinoyl chlorides and iodinated terminal alkynes.
Formation of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or β-ketoesters.
Formation of the Isoquinoline Moiety: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Shares the isoxazole ring but lacks the pyrazole and isoquinoline moieties.
5-Methyl-1,2-oxazole: Contains the oxazole ring but does not have the pyrazole and isoquinoline structures.
Uniqueness
3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline is unique due to its combination of three distinct heterocyclic rings, which imparts a diverse range of chemical reactivity and biological activity .
Properties
CAS No. |
824968-83-4 |
---|---|
Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C14H10N4O/c1-8-12-14(18-17-8)10-5-3-2-4-9(10)13(16-12)11-6-7-15-19-11/h2-7H,1H3,(H,17,18) |
InChI Key |
KOWIKYUEVWBORC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=NO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.